molecular formula C15H24N2O B3164184 2-(4-Methoxy-phenyl)-2-(4-methyl-piperidin-1-YL)-ethylamine CAS No. 889939-86-0

2-(4-Methoxy-phenyl)-2-(4-methyl-piperidin-1-YL)-ethylamine

Cat. No.: B3164184
CAS No.: 889939-86-0
M. Wt: 248.36 g/mol
InChI Key: GQYRFJTWOUTTBI-UHFFFAOYSA-N
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Description

2-(4-Methoxy-phenyl)-2-(4-methyl-piperidin-1-YL)-ethylamine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl ring substituted with a methoxy group and a piperidine ring substituted with a methyl group, both connected through an ethylamine linker.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Reduction of Nitro Compounds: Starting with a nitro-substituted precursor, the nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst (e.g., palladium on carbon).

  • Amination of Alkyl Halides: Reacting an appropriate alkyl halide with an amine source under suitable conditions can yield the desired compound.

  • Reactions Involving Piperidine Derivatives: Piperidine derivatives can be alkylated using suitable alkylating agents to introduce the methyl group.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness, and maintaining high purity levels. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the piperidine ring, introducing various substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas with a palladium catalyst are often used.

  • Substitution: Alkyl halides and strong bases (e.g., sodium hydride) are typically employed.

Major Products Formed:

  • Oxidation Products: Various oxo-compounds depending on the specific conditions.

  • Reduction Products: Corresponding amine derivatives.

  • Substitution Products: Alkylated piperidine derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It may serve as a ligand or inhibitor in biological studies, aiding in the understanding of molecular interactions. Medicine: Industry: Use in the synthesis of advanced materials and intermediates for various industrial processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The exact mechanism may involve binding to these targets, altering their activity, and influencing downstream pathways. Detailed studies are required to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)ethanol: Similar structure but lacks the piperidine ring.

  • 2-(4-Methoxyphenyl)ethylamine: Similar structure but without the methyl group on the piperidine ring.

  • 4-Methoxy-N-methylpiperidine: Similar piperidine structure but different substitution pattern.

Uniqueness: 2-(4-Methoxy-phenyl)-2-(4-methyl-piperidin-1-YL)-ethylamine is unique due to its specific combination of methoxy and methyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness. Further research and development may uncover additional uses and benefits of this compound.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-12-7-9-17(10-8-12)15(11-16)13-3-5-14(18-2)6-4-13/h3-6,12,15H,7-11,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYRFJTWOUTTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(CN)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901222981
Record name β-(4-Methoxyphenyl)-4-methyl-1-piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-86-0
Record name β-(4-Methoxyphenyl)-4-methyl-1-piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-(4-Methoxyphenyl)-4-methyl-1-piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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